molecular formula C10H9F3N4S B2493630 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 865546-31-2

5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2493630
CAS No.: 865546-31-2
M. Wt: 274.27
InChI Key: RYEMEXFUAJKOAZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic small molecule built on the privileged 1,2,4-triazole-3-thione scaffold, a structure renowned for its diverse biological activities and significant presence in medicinal chemistry . This compound is of high interest in research and development for designing new therapeutic and agrochemical agents. The molecule integrates two key pharmacophoric features that enhance its potential to interact with biological targets. First, the 1,2,4-triazole-3-thiol core is a stable, aromatic system capable of acting as both a hydrogen bond donor and acceptor, promoting strong binding to enzyme active sites . This scaffold is a known bioisostere for amide, ester, and carboxylic acid groups, making it a versatile building block in drug design . Second, the presence of the trifluoromethyl (CF3) group on the phenyl ring is a critical modification. The CF3 group is strongly electron-withdrawing and significantly increases the compound's lipophilicity, which can improve cell membrane permeability and metabolic stability . In research, incorporating a trifluoromethyl group is a established strategy to optimize the pharmacokinetic properties of a lead compound . The aminomethyl side chain at the 5-position provides a handle for further synthetic elaboration, allowing researchers to create derivatives, conjugates, or probe molecules. This functional group enables the molecule to be linked to other pharmacophores, solid supports, or fluorescent tags, facilitating the construction of compound libraries for high-throughput screening or the development of bioconjugates. Based on the documented activities of analogous structures, this compound is a promising candidate for investigations in several areas. 1,2,4-Triazole-3-thione derivatives have demonstrated antifungal activity by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis . They have also shown anticancer potential, with some analogs functioning as DNA minor groove binders, which can disrupt DNA replication in tumor cells . Additionally, the structural framework is associated with antibacterial, anticonvulsant, and anti-inflammatory properties, providing a broad scope for pharmacological exploration . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4S/c11-10(12,13)6-2-1-3-7(4-6)17-8(5-14)15-16-9(17)18/h1-4H,5,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEMEXFUAJKOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NNC2=S)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na, which has been shown to be effective and versatile . The reaction conditions are generally mild, and the method is known for its good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Testing

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and evaluated their activity against bacteria and fungi. The results indicated promising activity against multiple strains, highlighting the potential of triazole derivatives in combating microbial resistance .

Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of several triazole derivatives including 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, compounds were screened using agar-well diffusion methods. Some derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Pharmacological Insights

Another investigation focused on the pharmacological properties of triazole compounds, revealing that those with trifluoromethyl substitutions often displayed enhanced bioactivity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group not only contributes to lipophilicity but also may enhance binding affinity to biological targets .

Future Directions in Research

The ongoing exploration into the synthesis of new derivatives of this compound is crucial for developing novel therapeutic agents. Future research should focus on:

  • Structural Modifications : Investigating how variations in substituents affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles.
  • Combination Therapies : Exploring the potential for synergistic effects when combined with existing antifungal treatments.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticonvulsant and CNS Activity
  • 1,3,4-Thiadiazole-triazole hybrids: Compounds like 8a-d (5-substituted phenyl derivatives) showed anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.
Antimicrobial Activity
  • Triazolo-thiadiazoles and thiadiazines : Derivatives with 3-chlorophenyl groups (e.g., 5a-j , 7a-j ) demonstrated significant inhibition against Staphylococcus aureus and Candida albicans compared to standard drugs .
Corrosion Inhibition
  • TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) : Exhibited 85% inhibition efficiency for zinc in 0.1 M HCl, outperforming hydrazide analogs due to the triazole-thiol moiety’s strong adsorption .
Table 2: Activity Comparison
Compound Class/Substituent Key Activity Efficacy/Results Reference
4-(Trifluoromethyl)phenyl analogs Anticancer (in silico) Binding to MERS-CoV helicase nsp13
4-Chlorophenyl/3-methylphenyl derivatives Antimicrobial 70-80% growth inhibition (bacterial/fungal)
TRD (methylthio-benzyl) Corrosion inhibition 85% efficiency for zinc in acidic medium
Schiff base triazoles (fluorobenzylidene) Cytotoxic Moderate activity against cancer cell lines

Physicochemical Properties

  • Melting Points: Triazole-3-thiol derivatives generally exhibit high melting points (200–250°C), indicating thermal stability. For example: 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Melting point ~235–237°C . 3-(3-Chlorophenyl)-6-aryl-thiadiazoles: Melting points range from 242–243°C .
  • Solubility: The trifluoromethyl group enhances lipid solubility, while aminomethyl and thiol groups improve aqueous solubility .

Biological Activity

5-(Aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antibacterial and antifungal applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3N5S. The structure includes a trifluoromethyl group, which is known to enhance the compound's biological activity by improving its lipophilicity and metabolic stability.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with a triazole core can inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, modifications at specific positions on the triazole ring can enhance antibacterial efficacy.

Case Study: Antibacterial Efficacy

A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested their inhibitory effects against bacterial strains such as E. coli and S. aureus. The results indicated that compounds with hydroxyl or amino substituents at strategic positions displayed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics like ciprofloxacin.

Antifungal Activity

In addition to antibacterial properties, triazoles are also recognized for their antifungal activity. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Research Findings

  • A study published in MDPI highlighted that triazole derivatives demonstrated substantial antifungal activity against Candida albicans and other pathogenic fungi.
  • The introduction of specific substituents was found to enhance the antifungal potency, making these compounds promising candidates for further development in antifungal therapies.

The biological activity of this compound is believed to stem from its ability to interfere with microbial metabolic pathways. The compound's thiol group may play a critical role in forming covalent bonds with essential enzymes or proteins within bacterial or fungal cells, leading to cell death or inhibition of growth.

Comparative Analysis of Triazole Derivatives

Compound NameStructureAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
This compoundStructure0.5 (against S. aureus)1.0 (against C. albicans)
1,2,4-Triazole Derivative AStructure2.0 (against E. coli)0.8 (against C. albicans)
1,2,4-Triazole Derivative BStructure0.8 (against P. aeruginosa)0.5 (against C. glabrata)

Q & A

Basic Research Questions

Q. How can synthesis conditions for 5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol be optimized?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity, temperature, and molar ratios. For example, highlights the use of propan-2-ol as a solvent and bromoalkanes as alkylation reagents under reflux for 2 hours to achieve high yields. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during cyclization steps can improve purity . Additionally, microwave-assisted synthesis (as in ) reduces reaction time and enhances regioselectivity for triazole derivatives .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical methods:

  • 1H/13C NMR : Assign proton environments (e.g., aminomethyl protons at δ 4.1–4.3 ppm) and confirm trifluoromethylphenyl substitution patterns .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 315 for C10H9F3N4S) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use recrystallization with methanol or ethanol to remove unreacted starting materials. For S-alkyl derivatives, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves positional isomers . emphasizes vacuum sublimation for high-purity crystalline forms .

Advanced Research Questions

Q. How can computational methods resolve contradictory spectral data for triazole-thiol derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to model NMR chemical shifts and compare them with experimental data. For example, used PASS software to predict biological activity and validate structural assignments . Molecular docking can also clarify interactions causing spectral anomalies (e.g., thiol tautomerism) .

Q. What strategies address discrepancies in solubility and stability data across studies?

  • Methodological Answer : Systematically vary experimental conditions:

  • Solubility : Test in DMSO, DMF, and aqueous buffers (pH 2–12) to identify pH-dependent solubility trends .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic or oxidative degradation pathways .

Q. How to design derivatives with enhanced biological activity while maintaining low toxicity?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring to enhance receptor binding () .
  • Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) with positive/negative controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .
  • ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. What advanced techniques validate the compound’s tautomeric forms in solution?

  • Methodological Answer : Use dynamic NMR (DNMR) to observe thione-thiol tautomerism at variable temperatures. X-ray crystallography () confirms the solid-state tautomer, while UV-Vis spectroscopy tracks pH-dependent shifts in λmax (e.g., 260 nm for thiol vs. 290 nm for thione) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy?

  • Methodological Answer : Standardize testing parameters:

  • Strain Selection : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Culture Conditions : Control inoculum size (1×10^6 CFU/mL) and incubation time (18–24 hrs) .
  • Statistical Analysis : Apply ANOVA to compare zone-of-inhibition diameters across studies, accounting for solvent/DMSO cytotoxicity .

Methodological Resources

  • Spectral Databases : Leverage SDBS (Spectral Database for Organic Compounds) to cross-reference NMR/MS data .
  • Software : Gaussian 16 for DFT modeling, PyMOL for visualizing docking results .

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